molecular formula C8H6N4O B3023526 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde CAS No. 1314975-68-2

1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde

Cat. No.: B3023526
CAS No.: 1314975-68-2
M. Wt: 174.16
InChI Key: NNNVETIORKXOFC-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that contains both pyrazine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between pyrazine-2-carboxylic acid hydrazide and ethyl acetoacetate in the presence of a base can yield the desired compound. The reaction typically requires heating and may be carried out in solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Pyrazine-2-carboxylic acid derivatives.

    Reduction: Pyrazine-2-yl-pyrazole-4-methanol.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly for its antimicrobial and anticancer properties.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and coordination complexes.

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pyrazine and pyrazole rings can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(Pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidine
  • 1-(Pyrazin-2-yl)-1H-pyrazole-3-carbaldehyde
  • Pyrazine-2-carboxaldehyde

Uniqueness: 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both pyrazine and pyrazole rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its versatility in chemical reactions and its potential as a pharmacophore in drug discovery.

Properties

IUPAC Name

1-pyrazin-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-6-7-3-11-12(5-7)8-4-9-1-2-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNVETIORKXOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698030
Record name 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503176-43-0
Record name 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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